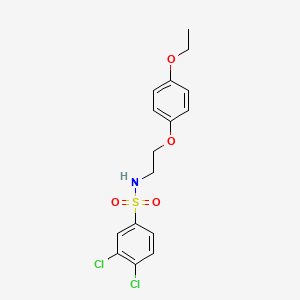

3,4-dichloro-N-(2-(4-ethoxyphenoxy)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO4S/c1-2-22-12-3-5-13(6-4-12)23-10-9-19-24(20,21)14-7-8-15(17)16(18)11-14/h3-8,11,19H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBTYYHMAXYEDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-(4-ethoxyphenoxy)ethyl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-(4-ethoxyphenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dichloro-N-(2-(4-ethoxyphenoxy)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include amines.

Wissenschaftliche Forschungsanwendungen

3,4-dichloro-N-(2-(4-ethoxyphenoxy)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4-dichloro-N-(2-(4-ethoxyphenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Sulfonamide and Benzamide Derivatives

Key Observations :

- Sulfonamide vs.

- Linker Variability: The ethoxyphenoxy ethyl chain distinguishes the target compound from analogs with piperidinylidene (W-18) or thiadiazole () linkers, which are associated with opioid or enzyme inhibitory activities, respectively.

Table 2: Pharmacological Profiles of Analogous Compounds

Key Observations :

- Enzyme Inhibition : The thiadiazole derivative () exhibits strong DHFR binding (ΔG = -9.0 kcal/mol), suggesting that the target compound’s sulfonamide core and dichloro substituents may similarly target enzymes .

- Opioid Activity : Unlike U-47700 and AH-7921 (benzamide opioids), sulfonamide derivatives like W-15/W-18 and the target compound lack measurable opioid effects, likely due to the sulfonamide group’s reduced affinity for opioid receptors .

Molecular Docking and Binding Affinities

Table 3: Molecular Docking Results for DHFR-Targeting Compounds

Key Observations :

- The thiadiazole derivative’s high affinity for DHFR highlights the importance of heterocyclic rings in enzyme inhibition. The target compound’s ethoxyphenoxy group may substitute for such rings via hydrophobic interactions .

Biologische Aktivität

3,4-Dichloro-N-(2-(4-ethoxyphenoxy)ethyl)benzenesulfonamide is a synthetic compound notable for its complex structure and potential biological activities. It consists of a dichlorobenzene core, an ethoxyphenoxy side group, and a benzenesulfonamide moiety, which contribute to its unique pharmacological properties. This compound has been studied primarily for its antimicrobial and anticancer potential, with various mechanisms of action being explored.

Chemical Structure and Properties

- Molecular Formula : C16H17Cl2NO4S

- IUPAC Name : 3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzenesulfonamide

- Molecular Weight : 388.28 g/mol

The synthesis typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-(4-ethoxyphenoxy)ethylamine in the presence of a base like triethylamine to facilitate the reaction and neutralize hydrochloric acid produced during the process.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that similar sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis through competitive inhibition of dihydropteroate synthase.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 3,4-Dichloro-N-(2-(4-ethoxyphenoxy)ethyl)... | Antimicrobial | TBD |

| 4-(2-aminoethyl)-benzenesulfonamide | Antimicrobial | 5.0 |

| 2-Hydrazinocarbonyl-benzenesulfonamide | Antimicrobial | 8.0 |

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The interaction with specific enzymes or receptors is thought to play a crucial role in its anticancer efficacy.

The exact mechanism of action is still under investigation, but it is believed that the compound interacts with specific molecular targets such as enzymes involved in metabolic pathways or receptors that mediate cellular signaling. For instance, related compounds have been shown to modulate perfusion pressure and coronary resistance, indicating potential cardiovascular effects .

Study on Cardiovascular Effects

A study published in the Brazilian Journal of Science examined the effects of benzenesulfonamide derivatives on perfusion pressure. The results indicated that compounds similar to this compound could significantly alter cardiovascular parameters, suggesting a broader biological impact beyond antimicrobial and anticancer activities .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound may interact favorably with certain receptors involved in disease pathways, enhancing its potential as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 3,4-dichloro-N-(2-(4-ethoxyphenoxy)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the 4-ethoxyphenoxyethyl amine intermediate via nucleophilic substitution of 4-ethoxyphenol with 2-chloroethylamine.

- Step 2 : Sulfonylation using 3,4-dichlorobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine base, 0–5°C).

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Key variables : Reaction temperature, stoichiometry of sulfonyl chloride, and solvent polarity.

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., Acta Crystallographica studies on analogous sulfonamides) .

- NMR : Confirm substitution patterns (e.g., ¹H-NMR for ethoxy protons at δ 1.3–1.5 ppm; ¹³C-NMR for sulfonamide carbonyl at ~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₆Cl₂NO₄S: calculated 396.02) .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental validation to optimize conditions (e.g., solvent, catalyst) .

- Molecular docking : Screens for bioactivity by simulating interactions with target proteins (e.g., COX-2 for anti-inflammatory applications) .

- Statistical DOE : Reduces experimental trials while mapping parameter effects (e.g., Taguchi methods for yield optimization) .

Q. How to resolve contradictions in reported biological activities across studies?

- Structural validation : Compare crystallographic data (e.g., bond lengths, torsion angles) to rule out polymorphic variations .

- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) or enzyme concentration in inhibition studies .

- Meta-analysis : Use PubChem BioAssay data to identify trends in IC₅₀ values or toxicity thresholds .

Q. What in vivo models are suitable for evaluating its pharmacokinetic properties?

Q. How to address unexpected byproducts during scale-up synthesis?

- Mechanistic analysis : Identify intermediates via LC-MS (e.g., dimerization or oxidation products) .

- Process optimization : Adjust reaction time (e.g., shorter for exothermic steps) or use scavengers (e.g., silica-bound amines to trap excess sulfonyl chloride) .

Methodological Notes

- Advanced synthesis : Consider flow chemistry for improved yield and reduced side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.